![molecular formula C20H11BrO5 B2422931 (Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate CAS No. 622360-76-3](/img/structure/B2422931.png)
(Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate
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Description
(Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of benzofuran and furan, which are organic compounds commonly found in plants and animals. The synthesis of this compound has been a subject of interest for many researchers due to its potential use in drug development and other scientific research applications.
Scientific Research Applications
Synthesis and Microbial Communication Interference
The compound and its derivatives, such as 5-(bromomethylene)furan-2(5H)-ones, have been synthesized starting from commercial anhydrides. These compounds have been investigated for their ability to interfere with microbial communication, specifically in biofilm formation by Staphylococcus epidermidis, a pathogenic microorganism (Benneche, Hussain, Scheie, & Lönn-Stensrud, 2008).
Chemical Synthesis Strategies
A study focused on the efficient synthesis of furan-2-ylacetates using a "cyclization/dehydrogenation" strategy. This process involves cyclizations of 2-oxocycloalkane-1-carboxylate-derived 1,3-dicarbonyl dianions with various 1,2-dielectrophiles (Bellur & Langer, 2005).
Applications in Organic Chemistry
In another study, ethyl 2-[2-oxo-5-phenylfuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate was synthesized. This compound demonstrated potential for biological action due to its high reactivity, with a focus on the introduction of a thiophene substituent to increase its promising qualities (Shipilovskikh & Rubtsov, 2014).
Antimicrobial Properties
Some derivatives, such as 2,5-disubstituted-4-thiazolidinone, have been synthesized and evaluated for their in vitro antimicrobial activity against a range of bacterial and fungal strains, showing significant biological activity (Deep, Jain, Sharma, Mittal, Phogat, & Malhotra, 2014).
Chemical Structure Analysis
Research involving (E)-13-(2-Bromophenyl)micheliolide, a related compound, provided insights into its crystal structure and molecular arrangement. This study is significant in understanding the molecular geometry and potential interactions of such compounds (Penthala, Bommagani, Janganati, Parkin, & Crooks, 2014).
Other Applications
Other studies have focused on the synthesis and characterization of various derivatives, exploring their potential applications in medicinal chemistry, organic synthesis, and material science. For instance, research on palladium complexes with ligands derived from these compounds revealed their catalytic activity in the arylation of furan and related derivatives (Karaca, Gürbüz, Özdemir, Doucet, Şahin, Büyükgüngör, & Çetinkaya, 2015).
properties
IUPAC Name |
[(2Z)-2-[(2-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11BrO5/c21-15-5-2-1-4-12(15)10-18-19(22)14-8-7-13(11-17(14)26-18)25-20(23)16-6-3-9-24-16/h1-11H/b18-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLCFOLIWQVMAJ-ZDLGFXPLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11BrO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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